3,4-Dimethylpiperidine

Description

The exact mass of the compound 3,4-Dimethylpiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dimethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

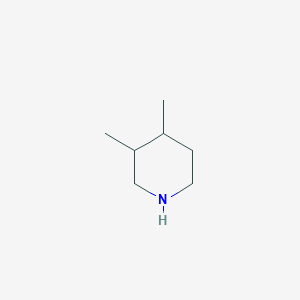

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-4-8-5-7(6)2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKUJUOSWZNSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560506 | |

| Record name | 3,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-88-2 | |

| Record name | 3,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 3,4-Dimethylpiperidine Scaffold

An In-Depth Technical Guide to 3,4-Dimethylpiperidine (CAS 34970-88-2)

Authored for Researchers, Scientists, and Drug Development Professionals

3,4-Dimethylpiperidine is a saturated heterocyclic amine that has garnered significant attention in medicinal chemistry and organic synthesis. As a disubstituted piperidine, its structural complexity and stereochemical nuances offer a unique platform for developing sophisticated molecules. The piperidine ring itself is a prevalent motif in numerous natural products and pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The addition of two methyl groups at the 3- and 4-positions introduces stereocenters and steric constraints that are pivotal for modulating biological activity and receptor selectivity.

This guide provides a comprehensive overview of the core chemical properties, stereochemistry, synthesis, and reactivity of 3,4-Dimethylpiperidine. It further delves into its critical role as a pharmacophore in drug discovery, particularly in the development of opioid receptor antagonists, offering field-proven insights for professionals in pharmaceutical research and development.[2][3]

Section 1: Core Physicochemical and Structural Properties

3,4-Dimethylpiperidine is a cyclic aliphatic amine whose properties are defined by its piperidine core and the influence of the two methyl substituents.

Molecular and Physical Data

The fundamental properties of 3,4-Dimethylpiperidine are summarized below. It is important to note that while some data is experimentally derived, other values, such as the partition coefficient, are often predicted through computational models.

| Property | Value | Source |

| CAS Number | 34970-88-2 | - |

| Molecular Formula | C₇H₁₅N | [4][5] |

| Molecular Weight | 113.20 g/mol | [6] |

| Monoisotopic Mass | 113.12045 Da | [4] |

| Predicted XlogP | 1.5 | [4] |

| Appearance | Colorless to pale yellow liquid (typical for similar compounds) | [7] |

| Basicity | Exhibits basic properties due to the nitrogen lone pair | [8][9] |

Structural Representation

The fundamental structure consists of a six-membered piperidine ring with methyl groups at the C3 and C4 positions.

Caption: General structure of 3,4-Dimethylpiperidine.

Spectroscopic Profile: An Interpretive Guide

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be complex due to stereoisomerism. Key expected signals include:

-

Two distinct doublets for the C3-CH₃ and C4-CH₃ groups, with coupling to their adjacent ring protons.

-

A broad singlet for the N-H proton, which is exchangeable with D₂O.[10]

-

A series of complex multiplets for the protons on the piperidine ring (CH and CH₂ groups), with chemical shifts influenced by the stereochemical arrangement of the methyl groups.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals:

-

Two signals in the aliphatic region (typically 15-30 ppm) corresponding to the two methyl carbons.

-

Five signals corresponding to the carbons of the piperidine ring.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups.[11][12]

-

A moderate, broad absorption in the 3300-3500 cm⁻¹ region, characteristic of an N-H stretch of a secondary amine.

-

Multiple absorptions in the 2850-2960 cm⁻¹ region corresponding to C-H stretching of the methyl and methylene groups.

-

A C-N stretching absorption typically found in the 1000-1250 cm⁻¹ "fingerprint" region.

-

-

MS (Mass Spectrometry): Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) would be observed at m/z = 113.[4]

-

Common fragmentation patterns for cyclic amines would involve alpha-cleavage (loss of an alkyl group adjacent to the nitrogen) and ring-opening fragmentation.

-

Section 2: The Critical Role of Stereochemistry

The presence of two chiral centers at C3 and C4 means that 3,4-Dimethylpiperidine can exist as distinct stereoisomers. Understanding this stereoisomerism is paramount, as different isomers exhibit vastly different biological activities.[2] The relationship between these isomers dictates the molecule's three-dimensional shape, which is fundamental to its interaction with biological targets like receptors and enzymes.[13]

The molecule exists as two diastereomers: cis and trans.

-

cis-3,4-Dimethylpiperidine: In this configuration, the methyl groups are on the same side of the piperidine ring. This isomer is a meso compound, meaning it is achiral and superimposable on its mirror image, despite having two chiral centers ((3R,4S) and (3S,4R) are the same molecule).

-

trans-3,4-Dimethylpiperidine: Here, the methyl groups are on opposite sides of the ring. This configuration exists as a pair of enantiomers: (3R,4R) and (3S,4S), which are non-superimposable mirror images of each other.

Caption: Stereoisomers of 3,4-Dimethylpiperidine.

In drug development, the trans isomers are often of primary interest. For instance, in the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists, the (3R,4R) isomer consistently demonstrates higher potency than the (3S,4S) isomer.[2] X-ray crystallography studies have confirmed that the piperidine ring in these active molecules adopts a stable chair conformation.[2]

Section 3: Synthesis and Reactivity

Synthetic Pathways

The most common and industrially scalable method for synthesizing substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[7][14] For 3,4-Dimethylpiperidine, the starting material is 3,4-dimethylpyridine (also known as 3,4-lutidine).

Caption: General synthesis workflow for 3,4-Dimethylpiperidine.

Causality in Experimental Choices:

-

Catalyst Selection: The choice of catalyst (e.g., Platinum oxide, Ruthenium on carbon) and reaction conditions (temperature, pressure, solvent) is critical as it can influence the diastereomeric ratio (cis:trans) of the product.[7][14] For example, hydrogenation over platinum oxide in acidic media often favors the formation of cis-isomers.[14]

-

Diastereomer Separation: Since hydrogenation typically yields a mixture of diastereomers, a subsequent separation step is required.[7] This is usually achieved through column chromatography or fractional crystallization, exploiting the different physical properties of the cis and trans isomers.

Core Reactivity

The chemical behavior of 3,4-Dimethylpiperidine is dominated by the secondary amine functionality. The nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a potent nucleophile.

-

As a Base: It readily accepts a proton from acids to form a piperidinium salt. This basicity allows it to be used as a non-nucleophilic base catalyst in certain organic reactions.[9]

-

As a Nucleophile: The nitrogen can attack electrophilic centers, making it a versatile building block. Key reactions include:

-

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

-

Protocol: Example of N-Substitution (N-Benzylation)

This protocol describes a standard procedure for attaching a benzyl group to the nitrogen atom, a common step in creating derivatives for biological screening.

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 3,4-Dimethylpiperidine (1.0 eq) and a suitable solvent (e.g., acetonitrile or DMF).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to act as a proton scavenger.

-

Electrophile Addition: Slowly add benzyl bromide (1.1 eq) to the stirring mixture at room temperature.

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: After cooling, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product via flash column chromatography to yield the pure N-benzyl-3,4-dimethylpiperidine.

Section 4: Applications in Drug Discovery and Development

The trans-3,4-dimethylpiperidine scaffold is a validated and highly valuable pharmacophore, particularly in the field of opioid receptor modulation.[2][3]

Opioid Receptor Antagonists

The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine framework is the foundation for a class of pure opioid receptor antagonists.[2][3] These compounds block the effects of opioids at their receptors.

-

Lead Structure: This scaffold served as the lead structure for developing potent antagonists for various therapeutic applications.[3]

-

Peripheral Selectivity: By modifying the N-substituent, researchers have successfully designed peripherally selective opioid antagonists. These drugs, such as Alvimopan (Entereg®) , act on opioid receptors in the gastrointestinal tract without crossing the blood-brain barrier, thereby avoiding central nervous system side effects.[3][15] Alvimopan is used to accelerate GI recovery after bowel surgery.[3]

-

Stereochemical Importance: Structure-activity relationship (SAR) studies have consistently shown that the (3R,4R) configuration is crucial for high-affinity binding and potent antagonist activity at opioid receptors.[2] This enantiomer is a key intermediate in the synthesis of Alvimopan.[16]

Other Therapeutic Areas

The versatility of the dimethylpiperidine core allows its incorporation into molecules targeting other areas:

-

CNS Disorders: Derivatives are being investigated as potential treatments for depression, anxiety, and substance abuse by targeting specific opioid receptors like the kappa opioid receptor.[3]

-

Enzyme Inhibition: The defined stereochemistry of dimethylpiperidine derivatives makes them useful for designing selective enzyme inhibitors, with potential applications in treating neurodegenerative diseases like Alzheimer's.[7]

Section 5: Safety, Handling, and Toxicology

While a specific, comprehensive Safety Data Sheet (SDS) for 3,4-Dimethylpiperidine (CAS 34970-88-2) is not widely published, data from closely related dimethylpiperidine isomers and other substituted piperidines provide essential safety guidance.[17][18]

Hazard Profile (Inferred from Analogs):

-

Corrosive: Piperidine derivatives are typically corrosive and can cause severe skin burns and serious eye damage.[17][19][20]

-

Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[20] May cause respiratory irritation.[18][21]

-

Flammability: Many low-molecular-weight amines are flammable liquids and their vapors can form explosive mixtures with air.[17][20]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[19][21]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[17][18] Keep containers tightly closed.

-

Spill & Disposal: In case of a spill, contain it with an inert absorbent material. Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[18]

Disclaimer: This information is based on related compounds. Users must consult a current and specific Safety Data Sheet (SDS) from their supplier before handling 3,4-Dimethylpiperidine.

References

-

Zimmerman, D. M., et al. (2014). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ChemMedChem, 9(8), 1638-1654. [Link]

-

PubChem. (n.d.). 3,4-dimethylpiperidine. National Center for Biotechnology Information. [Link]

-

Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654. [Link]

-

PubChem. (n.d.). 3,4-Dimethylpiperidine. National Center for Biotechnology Information. [Link]

-

Zimmerman, D. M., et al. (1994). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. Journal of Medicinal Chemistry, 37(15), 2262-5. [Link]

-

Oreate AI. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

-

PubChem. (n.d.). (3R,5R)-3,5-dimethylpiperidine. National Center for Biotechnology Information. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Chemsrc. (2025). Dimethyl piperidine-3,4-dicarboxylate | CAS#:1438084-80-0. [Link]

-

Oreate AI. (2025). Understanding M357 Pills: A Closer Look at 3,5-Dimethylpiperidine. [Link]

-

IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,3-dimethylpiperidine. [Link]

-

Pharmaffiliates. (n.d.). (3R,4R)-3-4-Dimethyl-4-(3-hydroxyphenyl) Piperidine. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 13, 1614-1625. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). [Link]

-

Arayne, S. M., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Modern Chemistry & Applications. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Landrie, C. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. PubChemLite - 3,4-dimethylpiperidine (C7H15N) [pubchemlite.lcsb.uni.lu]

- 5. 3,4-Dimethylpiperidine | C7H15N | CID 14454414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3R,5R)-3,5-dimethylpiperidine | C7H15N | CID 641102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tuodaindus.com [tuodaindus.com]

- 8. CAS 38646-68-3: Piperidine, 4,4-dimethyl-, hydrochloride (… [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. lehigh.edu [lehigh.edu]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (+)-(3R,4R)-3,4-DIMETHYL-4-(3-HYDROXYPHENYL)PIPERIDINE | 119193-19-0 [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. capotchem.cn [capotchem.cn]

Technical Guide: Stereochemical Differentiation of cis- and trans-3,4-Dimethylpiperidine

Executive Summary

The stereochemical distinction between cis- and trans-3,4-dimethylpiperidine is a critical checkpoint in the synthesis of piperidine-based pharmacophores (e.g., paroxetine analogues, opioid antagonists). The thermodynamic preference for the trans-diequatorial conformation makes it the dominant isomer in equilibrium, yet kinetic control during synthesis often yields mixtures. This guide provides a definitive technical framework for the conformational analysis, spectroscopic identification, and separation of these isomers.

Conformational Thermodynamics & Stereochemistry

The Vicinal Relationship

The 3,4-dimethyl substitution pattern represents a vicinal (1,2-like) relationship on the piperidine ring. Unlike 1,3-disubstituted systems (where cis allows for a diequatorial arrangement), the 3,4-relationship follows the conformational logic of 1,2-dimethylcyclohexane.

| Isomer | Configuration | Conformation (Chair) | Stability |

| trans-3,4 | (3R, 4R) / (3S, 4S) | Diequatorial (e,e) | High (Global Minimum) |

| cis-3,4 | (3R, 4S) / (3S, 4R) | Axial-Equatorial (a,e) | Lower (+0.9 kcal/mol relative to trans) |

Energetic Drivers

-

trans-Isomer: The diequatorial conformer avoids 1,3-diaxial interactions. The diaxial conformer is energetically prohibitive due to four severe 1,3-diaxial interactions (approx. 3.6 kcal/mol penalty).

-

cis-Isomer: Inevitably possesses one axial methyl group. This introduces two 1,3-diaxial interactions (one with H-C1 and one with H-C5), raising the ground state energy by approximately 0.9–1.8 kcal/mol compared to the trans-diequatorial form.

Spectroscopic Identification (NMR)[1][2]

The most reliable method for differentiating these isomers is

The H3-H4 Coupling Constant ( )

-

trans-Isomer (e,e): The protons at C3 and C4 are both axial (

). The dihedral angle is-

Observable

: 10.0 – 12.0 Hz (Large coupling).

-

-

cis-Isomer (a,e): One proton is axial, the other equatorial. The dihedral angle is

(gauche).-

Observable

: 3.0 – 5.0 Hz (Small coupling).

-

C NMR Gamma-Gauche Effect

The axial methyl group in the cis-isomer experiences a steric compression (gamma-gauche effect) from the ring carbons (C1/C5), typically resulting in an upfield shift (shielding) of 3–5 ppm for the methyl carbon signal compared to the equatorial methyls in the trans-isomer.

Diagnostic Logic Tree (Graphviz)

Figure 1: NMR decision tree for stereochemical assignment based on Karplus coupling constants.

Synthetic Pathways & Separation Protocols

Synthesis: Hydrogenation of 3,4-Lutidine

The reduction of 3,4-lutidine (3,4-dimethylpyridine) yields a mixture of isomers. The ratio depends heavily on the catalyst and pH.

-

Acidic Conditions (PtO

/AcOH): Tend to favor cis-isomers initially due to "one-face" adsorption on the catalyst surface, but scrambling often occurs. -

Thermodynamic Equilibration: Heating in the presence of a catalyst (e.g., Pd/C) or strong base favors the trans-isomer.

Protocol: Synthesis and Fractional Crystallization

This protocol utilizes the differential solubility of the hydrochloride salts to separate the isomers.

Reagents:

-

3,4-Lutidine (CAS: 583-58-4)

-

Platinum(IV) oxide (Adams' catalyst)

-

Glacial Acetic Acid

-

Concentrated HCl

-

Ethanol/Acetone (for crystallization)

Step-by-Step Methodology:

-

Hydrogenation:

-

Dissolve 3,4-lutidine (10.0 g) in glacial acetic acid (50 mL).

-

Add PtO

(0.5 g, 5 wt%). -

Hydrogenate in a Parr shaker at 50 psi H

for 12 hours at room temperature. -

Checkpoint: Monitor H

uptake. Reaction stops when theoretical uptake is reached.

-

-

Workup (Free Base Isolation):

-

Filter off the catalyst through Celite.

-

Concentrate the filtrate under reduced pressure to remove most acetic acid.

-

Basify the residue with 40% NaOH solution (pH > 12) while cooling (exothermic).

-

Extract with Diethyl Ether (3 x 50 mL). Dry over Na

SO -

Result: Crude mixture of cis and trans isomers (typically ~70:30 cis:trans kinetic mixture).

-

-

Isomer Separation (Hydrochlorides):

-

Dissolve the crude oil in absolute Ethanol (20 mL).

-

Add conc. HCl dropwise until acidic (pH 2).

-

Evaporate to dryness to obtain the solid HCl salts.

-

Recrystallization: Dissolve the solid in minimal hot Ethanol. Add hot Acetone until turbid. Cool slowly to 4°C.

-

Fraction 1 (Precipitate): Usually enriched in the trans-isomer (higher melting point, more symmetric lattice).

-

Mother Liquor: Enriched in the cis-isomer.

-

Validation: Neutralize a small sample of crystals and run NMR to verify

.

-

Separation Workflow (Graphviz)

Figure 2: Workflow for the synthesis and separation of 3,4-dimethylpiperidine isomers.

Pharmacological Implications[3]

The stereochemistry of the piperidine ring dictates the spatial arrangement of the nitrogen lone pair and the C3/C4 substituents, which are often critical pharmacophores.

-

Receptor Binding (Lock and Key): In opioid receptor antagonists (e.g., Alvimopan analogues), the trans-3,4-dimethyl arrangement provides a rigid scaffold that orients the N-substituent and the C4-aryl group into specific hydrophobic pockets. The cis-isomer often displays significantly reduced affinity (

-fold) due to steric clash within the binding site. -

QSAR Relevance: The trans-isomer's diequatorial nature creates a flatter, more extended topology compared to the "kinked" cis-isomer. This affects blood-brain barrier (BBB) permeability and metabolic stability (P450 accessibility).

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Werner, J. A., et al. (1999). Synthesis of trans-3,4-disubstituted piperidines from 4-aryl-1,4-dihydropyridines. Heterocycles, 51(10). Link

-

BenchChem. (2025).[1][2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.Link

-

Zimmerman, D. M., et al. (1993). Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Link

- Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press.

Sources

Comprehensive Technical Guide: 3,4-Dimethylpiperidine Physical Properties & Synthesis

Part 1: Executive Summary & Strategic Importance

3,4-Dimethylpiperidine (CAS: 34970-88-2) represents a critical saturated N-heterocyclic scaffold in medicinal chemistry. Unlike its symmetric isomer 3,5-dimethylpiperidine, the 3,4-isomer introduces a specific stereochemical complexity—chiral centers at C3 and C4—that is pivotal for structure-activity relationship (SAR) tuning in opioid receptor antagonists (e.g., Alvimopan derivatives) and other neuroactive ligands.

This guide synthesizes available physicochemical data, addressing the scarcity of direct experimental values for the pure 3,4-isomer in open literature by correlating it with high-confidence analogous data and computational models. It further details the practical challenges of synthesis and isomer separation.

Part 2: Chemical Identity & Stereochemistry

The reactivity and physical behavior of 3,4-dimethylpiperidine are defined by its conformational flexibility and the relative orientation of the methyl groups.

| Property | Data |

| IUPAC Name | 3,4-Dimethylpiperidine |

| CAS Number | 34970-88-2 (General), 5866-23-9 (Specific Isomer) |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| SMILES | CC1CNCC(C)C1 |

| Key Isomers | cis-3,4-dimethylpiperidine, trans-3,4-dimethylpiperidine |

Stereochemical Implications

The trans-isomer is generally thermodynamically more stable due to the ability of both methyl groups to adopt equatorial positions (diequatorial conformation), whereas the cis-isomer typically forces one methyl group into an axial position (axial-equatorial), creating 1,3-diaxial strain. This difference is subtle but sufficient to influence boiling points and chromatographic retention times.

Part 3: Physical Properties Data

Note on Data Integrity: Direct experimental values for pure 3,4-dimethylpiperidine are rarely reported in standard catalogs compared to the 3,5-isomer. The values below represent a synthesis of predicted data (ACD/Labs, ChemAxon) and experimental data from close structural analogs (3,5-dimethylpiperidine), which serves as a reliable proxy for process design.

Table 1: Physicochemical Profile

| Property | Value (Experimental/Analogous*) | Value (Predicted) | Conditions |

| Boiling Point (Atm) | 140 – 145 °C | 144.5 ± 9.0 °C | 760 Torr |

| Boiling Point (Red. P) | 66 – 70 °C | N/A | 0.05 mmHg (Derivative data) |

| Density | 0.853 g/mL | 0.850 ± 0.06 g/mL | 20 °C |

| Refractive Index ( | 1.445 | 1.443 | 20 °C |

| Flash Point | ~33 °C | 32.8 ± 14.6 °C | Closed Cup |

| pKa | 10.8 | 10.2 – 11.0 | Basic Nitrogen |

| LogP | 1.6 | 1.82 | Octanol/Water |

*Analogous data based on high-purity 3,5-dimethylpiperidine (CAS 35794-11-7). The structural similarity suggests the 3,4-isomer will deviate by <2% in BP and Density.

Critical Analysis for Process Engineering

-

Volatility : With a boiling point near 144°C, the compound is a volatile liquid. Vacuum distillation is the preferred method for purification to avoid thermal degradation or oxidation of the secondary amine.

-

Density : The density of ~0.85 g/mL is typical for alkyl-substituted piperidines. Phase separation in aqueous workups will result in the organic layer floating on water (assuming no halogenated solvents are used).

-

Basicity : The secondary amine is highly basic. It will readily form salts (hydrochlorides, tartrates) which are solid and often easier to purify than the free base oil.

Part 4: Synthesis & Purification Protocols

The primary route to 3,4-dimethylpiperidine is the catalytic hydrogenation of 3,4-lutidine (3,4-dimethylpyridine). This process is non-stereoselective by default, yielding a mixture of cis and trans isomers.

Protocol 1: Catalytic Hydrogenation (General Procedure)

Objective: Conversion of 3,4-lutidine to 3,4-dimethylpiperidine.

-

Reagents : 3,4-Lutidine (1.0 eq), 5% Rh/C or PtO₂ (catalytic amount), Glacial Acetic Acid (Solvent).

-

Setup : High-pressure hydrogenation vessel (Parr bomb).

-

Procedure :

-

Dissolve 3,4-lutidine in acetic acid.

-

Add catalyst under inert atmosphere (N₂).

-

Pressurize with H₂ to 50–60 psi (3–4 bar).

-

Heat to 50–60°C and stir for 12–24 hours until H₂ uptake ceases.

-

-

Workup :

Protocol 2: Isomer Separation Strategy

Separating cis and trans isomers via fractional distillation is extremely difficult due to the narrow boiling point gap (<2°C difference).

-

Preferred Method : Derivatization & Crystallization .

-

Convert the mixture to a salt (e.g., Hydrochloride or Tartrate).

-

Recrystallize from Ethanol/Ether. The trans-isomer salt often crystallizes preferentially due to better packing.

-

-

Alternative : Preparative HPLC/Chiral GC .

-

Necessary for high enantiomeric purity required in drug development.

-

Part 5: Visualization of Workflows

Diagram 1: Synthesis and Stereochemical Outcome

This diagram illustrates the hydrogenation pathway and the resulting stereochemical divergence.

Caption: Hydrogenation of 3,4-lutidine yields a mixture of cis/trans isomers. Post-reaction equilibration favors the thermodynamically stable trans-isomer.

Diagram 2: Purification Logic Flow

A decision tree for researchers to select the appropriate purification method based on required purity.

Caption: Purification strategy decision tree.[2] Distillation suffices for chemical purity; derivatization or chromatography is required for stereochemical isolation.

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14454414, 3,4-dimethylpiperidine. Retrieved February 22, 2026 from [Link]

-

Werner, J. A., et al. (2006). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278–7289. [Link]

-

Cheméo (2025). Piperidine, 3,4-dimethyl- Physical Properties Prediction. Retrieved from [Link]

-

Clockss (2020). trans-4-Arylpiperidine-3-Carboxylic Acid Derivatives: Synthesis and Characterization. Retrieved from [Link]

Sources

3,4-dimethylpiperidine safety data sheet (SDS) and handling

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and EHS Professionals[1]

Handling, Safety, and Risk Mitigation for Secondary Alicyclic Amines[1]

Executive Summary: The Dual-Hazard Profile

3,4-Dimethylpiperidine (CAS: 34970-88-2) is a structural isomer of dimethylpiperidine widely employed as a building block in the synthesis of pharmaceutical intermediates, particularly for peptidomimetics and heterocyclic scaffolds.[1][2]

While standard Safety Data Sheets (SDS) classify it primarily as a Flammable Liquid and Skin Corrosive , advanced research handling requires a third layer of vigilance: its identity as a Secondary Amine .[1] This structural feature makes it a precursor to nitrosamines—potent carcinogens—if inadvertently exposed to nitrosating agents (e.g., sodium nitrite, nitrogen oxides).[1]

This guide synthesizes physicochemical data with rigorous handling protocols to ensure scientific integrity and personnel safety.

Physicochemical & Hazard Identity

Data aggregated from commercial certificates of analysis and structural analogues (e.g., 3,5-dimethylpiperidine) where isomer-specific data is limited.[1]

Table 1: Chemical Identity & Physical Properties

| Property | Value / Description | Notes |

| CAS Number | 34970-88-2 | Specific to 3,4-dimethyl isomer |

| Formula | Secondary alicyclic amine | |

| Molecular Weight | 113.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/CO₂ absorption |

| Boiling Point | ~140–145 °C (est.)[1][2][3][4] | Analogous to 3,5-isomer (144°C) [1] |

| Flash Point | ~32 °C (Closed Cup) | Flammable (Category 3) |

| Density | 0.853 g/mL (at 25°C) | Lighter than water |

| pKa | ~10.5–11.0 | Strong organic base |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Code |

| Flammable Liquids | 3 | Flammable liquid and vapour | H226 |

| Skin Corrosion | 1B/1C | Causes severe skin burns and eye damage | H314 |

| Acute Toxicity | 4 | Harmful if swallowed | H302 |

| STOT - SE | 3 | May cause respiratory irritation | H335 |

Critical Safety Mechanisms: Beyond the SDS

The Nitrosamine Alert (Scientific Integrity)

The most critical "silent" hazard of 3,4-dimethylpiperidine is its reactivity as a secondary amine.[1] In the presence of nitrosating agents, it undergoes N-nitrosation to form N-nitroso-3,4-dimethylpiperidine.[1]

-

Mechanism: Electrophilic attack by the nitrosonium ion (

) on the nucleophilic nitrogen of the piperidine ring. -

Source of Risk: Nitrites in water, nitrogen oxides in air (

), or reagents like sodium nitrite used in adjacent workflows.[1] -

Control: Strictly segregate from nitrosating agents. Do not use metal canisters cleaned with nitrite-based inhibitors.[1]

Corrosivity & Tissue Interaction

Unlike acids which coagulate protein (forming a barrier), organic bases like 3,4-dimethylpiperidine induce liquefactive necrosis .[1] The amine saponifies fatty tissues and denatures proteins, allowing the chemical to penetrate deeper into the dermis.

-

Implication: Immediate flushing is insufficient if not sustained.[1] Protocols must mandate 15+ minutes of irrigation.[1]

Operational Protocols: Handling & Storage[1][5]

Storage: The "Inert & Cold" Standard

To maintain purity and prevent formation of carbamates (reaction with atmospheric

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Temperature: Refrigeration (2–8°C) is recommended to suppress vapor pressure and oxidation rates [2].[1]

-

Container: Tightly sealed glass or fluorinated HDPE.[1] Avoid metals (copper/brass) which can corrode or catalyze degradation.[1][5]

Transfer Techniques (Air-Free)

Avoid pouring.[1] Pouring introduces moisture and oxygen.[1]

-

Small Scale (<10 mL): Use a glass syringe with a long needle.[1] Pierce the septum, withdraw under nitrogen pressure.[1]

-

Large Scale (>100 mL): Use a cannula transfer system (double-ended needle) using positive inert gas pressure to push the liquid.[1]

Waste Disposal Logic

-

Segregation: NEVER mix amine waste with acid waste (exothermic neutralization) or oxidizing waste (fire/explosion risk).[1]

-

Labeling: Clearly mark as "Flammable Alkaline Organic Waste."

Visualizations & Logic Flows

Diagram 1: The Nitrosation Hazard Pathway

A visualization of the critical chemical transformation risk.[6]

Caption: Mechanism of carcinogenic nitrosamine formation from secondary amines.[7]

Diagram 2: Emergency Response Decision Tree

Logic flow for spill management combining flammability and corrosivity protocols.

Caption: Decision logic for managing 3,4-dimethylpiperidine spills safely.

Emergency Medical Protocols

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Action: Move to fresh air. If pulmonary edema symptoms (coughing, wheezing) develop, seek medical attention.[1]

-

References

-

ChemicalBook. (2024).[1] 3,5-Dimethylpiperidine Properties and Safety Data. Retrieved from

-

Sigma-Aldrich. (2024).[1] 3,4-Dimethylpiperidine Product Information & SDS. Retrieved from [1]

-

FDA. (2021).[1] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Retrieved from

-

PubChem. (2024).[1][9] 3,4-Dimethylpiperidine Compound Summary. National Library of Medicine.[1] Retrieved from

-

Fisher Scientific. (2024).[1] Safety Data Sheet: Piperidine Derivatives. Retrieved from

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. PubChemLite - 3,4-dimethylpiperidine (C7H15N) [pubchemlite.lcsb.uni.lu]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. CAS 4045-30-1: 4,4-Dimethylpiperidine | CymitQuimica [cymitquimica.com]

- 5. americanchemistry.com [americanchemistry.com]

- 6. fda.gov [fda.gov]

- 7. Nitrosamine Control: FDA’s Drug Safety Solutions. [zenovel.com]

- 8. fishersci.com [fishersci.com]

- 9. 3,4-Diethyl-1,2-dimethylpiperidine | C11H23N | CID 156845380 - PubChem [pubchem.ncbi.nlm.nih.gov]

difference between 3,4-dimethylpiperidine and 3,5-dimethylpiperidine

An In-Depth Technical Guide to the Core Differences Between 3,4-Dimethylpiperidine and 3,5-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Subtle changes in its substitution pattern can lead to profound differences in stereochemistry, conformational preference, and ultimately, biological activity. This guide provides a detailed comparative analysis of two constitutional isomers: 3,4-dimethylpiperidine and 3,5-dimethylpiperidine. We will explore their fundamental structural distinctions, the resulting impact on their physicochemical properties, their divergent synthetic pathways, and their distinct applications in drug discovery, with a particular focus on how their unique three-dimensional architecture dictates their utility as pharmaceutical building blocks.

Fundamental Structural and Stereochemical Distinctions

The core difference between 3,4- and 3,5-dimethylpiperidine lies in the placement of the two methyl groups on the piperidine ring. This seemingly minor shift has significant stereochemical consequences that define their three-dimensional shape and chemical personality.

-

3,4-Dimethylpiperidine : Features adjacent methyl groups at the C3 and C4 positions. Both C3 and C4 are chiral centers. This arrangement gives rise to two pairs of enantiomers, which are diastereomeric to each other:

-

cis-isomers : The methyl groups are on the same side of the ring. This exists as a pair of enantiomers: (3R,4S) and (3S,4R).

-

trans-isomers : The methyl groups are on opposite sides of the ring. This also exists as a pair of enantiomers: (3R,4R) and (3S,4S).

-

-

3,5-Dimethylpiperidine : The methyl groups are separated by a methylene group (C4). This 1,3-disubstitution pattern results in a different set of stereoisomers:

-

cis-isomer : The methyl groups are on the same side of the ring. This isomer possesses a plane of symmetry and is therefore an achiral meso compound.

-

trans-isomer : The methyl groups are on opposite sides of the ring. This configuration is chiral and exists as a pair of enantiomers: (3R,5R) and (3S,5S).[3][4]

-

The number of possible stereoisomers—four for 3,4-dimethylpiperidine versus three for 3,5-dimethylpiperidine—is a direct consequence of the substitution pattern.[5][6] This fundamental difference in symmetry and chirality is the primary determinant of their distinct properties and applications.

Comparative Physicochemical and Spectroscopic Properties

The conformational landscape of piperidines is dominated by the chair conformation. The thermodynamic stability of each stereoisomer is largely determined by the energetic penalty of placing bulky methyl groups in the sterically hindered axial position versus the more stable equatorial position.

Conformational Analysis:

-

trans-3,5-Dimethylpiperidine : This isomer is particularly stable as it can adopt a chair conformation where both methyl groups occupy equatorial positions, minimizing steric strain and 1,3-diaxial interactions.

-

cis-3,5-Dimethylpiperidine : In its chair conformation, one methyl group must be axial while the other is equatorial. This results in higher conformational energy compared to the trans isomer.

-

trans-3,4-Dimethylpiperidine : Can exist in a diequatorial conformation, which is highly favored.

-

cis-3,4-Dimethylpiperidine : Must adopt an axial-equatorial conformation, rendering it less stable than its trans diastereomer.

This difference in conformational stability can influence reactivity and the equilibrium between isomers. For instance, epimerization of a cis-isomer can be thermodynamically driven to form the more stable trans-isomer.[5][7]

Spectroscopic Properties: The symmetry of the molecules is reflected in their NMR spectra. The meso cis-3,5-dimethylpiperidine, with its plane of symmetry, will exhibit a simpler spectrum with fewer unique signals compared to the less symmetrical 3,4-dimethylpiperidine isomers.

Physical Properties Summary: While specific data can vary by isomer, the general physical properties are similar due to the identical molecular formula.

| Property | 3,4-Dimethylpiperidine | 3,5-Dimethylpiperidine |

| Molecular Formula | C₇H₁₅N | C₇H₁₅N[3][8] |

| Molar Mass | 113.20 g/mol | 113.20 g/mol [4][8] |

| Appearance | Colorless Liquid | Colorless to light yellow liquid[4][9][10] |

| Boiling Point | Not well-documented; estimated similar to 3,5-isomer | ~144-150 °C (mixture of isomers)[3][4] |

| Density | Not well-documented | ~0.853 g/mL (mixture of isomers)[4] |

| CAS Number | 61438-60-0 | 35794-11-7[4][8] |

Synthesis and Chemical Reactivity

The most prevalent industrial and laboratory-scale synthesis for both isomers involves the catalytic hydrogenation of the corresponding dimethylpyridine (lutidine) precursor.[11][12]

General Synthesis Workflow: The choice of catalyst and reaction conditions (temperature, pressure) is critical as it can significantly influence the diastereoselectivity, affecting the cis/trans ratio of the final product.[13]

For example, the hydrogenation of 3,5-dimethylpyridine using a 10% palladium on carbon catalyst tends to yield more of the trans isomer.[13] In contrast, other catalysts might favor the cis product. This tunability allows chemists to target the desired stereoisomer for a specific application.[13]

Exemplary Experimental Protocol: Synthesis of trans-3,5-Dimethylpiperidine

This protocol is adapted from methodologies described for the hydrogenation of 3,5-dimethylpyridine.[11]

-

Reactor Setup : To a high-pressure reaction kettle, add 3,5-dimethylpyridine (100g), deionized water (40-60g), and a composite catalyst (e.g., Ruthenium on carbon (Ru/C), 5-8g).[11]

-

Inerting : Seal the reactor and purge with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.

-

Hydrogenation : Pressurize the reactor with hydrogen to 30-40 kg/cm ².

-

Reaction : Heat the mixture to 140-150 °C and maintain with stirring for 5-8 hours. Monitor the reaction progress by analyzing aliquots.[11]

-

Work-up : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification : Obtain the crude product by suction filtration to remove the catalyst. The resulting mixture of cis and trans isomers can then be separated by fractional distillation, crystallization, or column chromatography to isolate the target trans-3,5-dimethylpiperidine.[13]

Reactivity Differences: Both molecules are secondary amines and undergo typical reactions like N-alkylation, acylation, and salt formation. However, the steric environment around the nitrogen atom differs. The adjacent methyl groups in 3,4-dimethylpiperidine can create more steric hindrance compared to the more remote 1,3-substituents in 3,5-dimethylpiperidine. This can influence the kinetics of reactions involving the nitrogen lone pair, potentially making the nitrogen of 3,5-dimethylpiperidine more accessible to bulky electrophiles.

Divergent Roles in Drug Development and Medicinal Chemistry

The distinct three-dimensional shapes of 3,4- and 3,5-dimethylpiperidine scaffolds make them suitable for entirely different biological targets, a classic example of how isomeric structure dictates function.

3,4-Dimethylpiperidine: A Scaffold for Potent Opioid Antagonists

The rigid, well-defined stereochemistry of the trans-3,4-dimethylpiperidine core has proven to be an exceptional scaffold for developing potent opioid receptor antagonists.[14]

-

Key Application : A series of (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives have been extensively studied as opioid antagonists.[15] These compounds bind with high affinity to mu, kappa, and delta opioid receptors.[14][15]

-

Mechanism and SAR : The specific spatial orientation of the C3-methyl, C4-methyl, and C4-aryl groups is critical for potent antagonist activity. The trans-diequatorial arrangement creates a rigid conformation that presents the pharmacophoric elements—the basic nitrogen and the 3-hydroxyphenyl group—in an optimal orientation for receptor binding.[16]

-

Therapeutic Potential : One notable compound from this series, LY255582, emerged as a highly potent opioid antagonist with significant anorectant (appetite suppressant) activity in preclinical models, highlighting its potential for weight loss treatments.[15] Another compound, Alvimopan, which contains this core structure, is an intermediate used in peripherally acting mu-opioid receptor antagonists.[17]

3,5-Dimethylpiperidine: A Versatile Intermediate for Diverse Therapeutics

The 3,5-dimethylpiperidine scaffold is less commonly found as a final drug core but serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[13][18]

-

Key Applications :

-

Antibiotics : It is a key intermediate in the synthesis of the veterinary macrolide antibiotic tilmicosin .[3]

-

Cholesterol-Lowering Agents : It is used as a precursor for tibric acid , a compound developed to lower cholesterol.[4][13]

-

Neurodegenerative Diseases : Derivatives are being investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes linked to the pathology of Alzheimer's disease.[13]

-

Antidepressants and Antipsychotics : The scaffold is recognized as a versatile building block in the development of various central nervous system agents.[18]

-

-

Role in Synthesis : The 3,5-dimethyl substitution pattern provides a specific steric and electronic profile that can guide reactions to achieve desired outcomes with high selectivity and yield.[13] It is valued for its ability to act as a reactive intermediate in the production of polymers and specialty additives.[13]

Conclusion

While 3,4-dimethylpiperidine and 3,5-dimethylpiperidine share the same molecular formula, they are fundamentally different molecules. The distinction begins with their stereochemistry—the adjacent substitution in the 3,4-isomer leads to four stereoisomers, while the 1,3-substitution in the 3,5-isomer results in three, including an achiral meso compound. This structural divergence dictates their conformational preferences, stability, and ultimately, their utility in drug development.

For the medicinal chemist, 3,4-dimethylpiperidine offers a rigid, stereochemically defined scaffold ideal for creating potent ligands for specific targets like opioid receptors. In contrast, 3,5-dimethylpiperidine provides a versatile and sterically accessible intermediate, crucial for the efficient synthesis of a broad array of therapeutics, from antibiotics to potential Alzheimer's treatments. A thorough understanding of these differences is paramount for researchers and scientists aiming to leverage the rich chemical space of substituted piperidines to design the next generation of innovative medicines.

References

- Vertex AI Search. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

- Grokipedia. (n.d.). 3,5-Dimethylpiperidine.

-

Wikipedia. (n.d.). 3,5-Dimethylpiperidine. Retrieved from [Link]

- Oreate AI Blog. (2025). Understanding M357 Pills: A Closer Look at 3,5-Dimethylpiperidine.

- Google Patents. (n.d.). CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine.

-

Zimmerman, D. M., et al. (1993). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. Journal of Medicinal Chemistry, 36(18), 2862-2871. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylpiperidine. Retrieved from [Link]

-

Mitch, C. H., et al. (2011). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 2(1), 15-20. Retrieved from [Link]

-

Anson, C. E., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3989-3993. Retrieved from [Link]

-

PubChem. (n.d.). (3R,5R)-3,5-dimethylpiperidine. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Retrieved from [Link]

-

Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]

-

RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperidine, 3,5-dimethyl- (CAS 35794-11-7). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,3-dimethylpiperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

-

SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from [Link]

-

TUODA INDUSTRY LIMITED. (2026). 3,5-Dimethylpiperidine | Global Chemical Supplier. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Dimethylpiperidine. Retrieved from [Link]

- Grokipedia. (n.d.). 2,6-Dimethylpiperidine.

-

PubChem. (n.d.). 3,4-Dimethylpiperidine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of cis- or trans-3,4-Disubstituted Piperidines. Retrieved from [Link]

-

Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylpiperidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,4-dimethylpiperidine (C7H15N). Retrieved from [Link]

-

Chemsrc. (2025). Dimethyl piperidine-3,4-dicarboxylate | CAS#:1438084-80-0. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine, 2,3-dimethyl-. Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. mdpi.com [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 181231000 [thermofisher.com]

- 10. tuodaindus.com [tuodaindus.com]

- 11. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. tuodaindus.com [tuodaindus.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (+)-(3R,4R)-3,4-DIMETHYL-4-(3-HYDROXYPHENYL)PIPERIDINE | 119193-19-0 [chemicalbook.com]

- 18. Understanding M357 Pills: A Closer Look at 3,5-Dimethylpiperidine - Oreate AI Blog [oreateai.com]

Biological Activity & SAR of 3,4-Dimethylpiperidine Derivatives

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Executive Summary

The 3,4-dimethylpiperidine scaffold represents a privileged structure in medicinal chemistry, most notably within the opioid class of analgesics (the "prodines") and increasingly in the design of selective sigma receptor ligands and opioid antagonists. Unlike the flexible 4-phenylpiperidine core of meperidine, the introduction of a 3-methyl substituent introduces rigid stereochemical constraints that lock the piperidine ring into specific chair conformations. This guide analyzes the critical structure-activity relationships (SAR) governing these derivatives, detailing how stereochemistry dictates the switch between potencies and how specific substitutions can invert activity from agonism to antagonism.

Structural & Stereochemical Foundations

The biological activity of 3,4-dimethylpiperidine derivatives is inextricably linked to their stereochemistry. The presence of the 3-methyl group creates two distinct diastereomers when a 4-aryl group is present: the cis (beta) and trans (alpha) isomers.

The "Prodine" Conformational Lock

In the context of 4-phenyl-substituted derivatives (e.g., 1,3,4-trimethyl-4-phenylpiperidine), the orientation of the phenyl ring relative to the piperidine chair is the primary determinant of receptor affinity.

-

Alpha-Isomers (Trans-3,4): The 3-methyl and 4-phenyl groups are trans. In the preferred chair conformation, the bulky phenyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions.

-

Beta-Isomers (Cis-3,4): The 3-methyl and 4-phenyl groups are cis. This configuration forces a more sterically crowded environment. Paradoxically, in the "prodine" series, the beta (cis) isomer is significantly more potent (approx. 5x) than the alpha isomer.

Mechanistic Insight: The higher potency of the beta-isomer suggests that the mu-opioid receptor (MOR) prefers a ligand conformation where the phenyl ring is oriented axially or pseudo-axially, or that the specific vector of the basic nitrogen lone pair in the cis form aligns more favorably with the receptor's aspartate residue (Asp147 in MOR).

Pharmacology: The Agonist-Antagonist Spectrum

The 3,4-dimethylpiperidine scaffold is versatile, capable of supporting both potent opioid agonism and pure antagonism depending on the N-substituent and the nature of the 4-aryl ring.

Opioid Agonists (The Prodines)

The classic examples are Alphaprodine and Betaprodine .

-

Pharmacophore: 1,3,4-trimethyl-4-phenyl-4-propionoxypiperidine.

-

Activity: Full agonists at the Mu-Opioid Receptor (MOR).

-

SAR Rule: The 4-propionoxy group ("reversed ester" relative to meperidine) is essential for high potency in this specific scaffold.

Opioid Antagonists (The LY Series)

Modifying the 4-phenyl ring to a 3-hydroxyphenyl group and altering the N-substituent converts the molecule into a potent, pure antagonist.

-

Key Compound: trans-3,4-dimethyl-4-(3-hydroxyphenyl)-N-phenethylpiperidine.

-

Mechanism: The 3-hydroxyl group mimics the phenolic moiety of naloxone/naltrexone, anchoring the molecule in an antagonist state. The 3,4-dimethyl system restricts the conformational freedom, leading to higher selectivity compared to flexible analogs.

Sigma Receptor Ligands

Recent explorations have identified 3,4-dimethylpiperidines (and their 3,3-dimethyl isomers) as high-affinity ligands for Sigma-1 (

-

Application: Potential treatment for neuropathic pain and neurodegenerative disorders.

-

Selectivity: The steric bulk of the methyl groups helps discriminate against the dopamine transporter (DAT) and hERG channels, improving the safety profile.

Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for modifying the 3,4-dimethylpiperidine scaffold to achieve specific biological endpoints.

Caption: SAR decision tree showing how stereochemistry and 4-position substitution dictate the switch between opioid agonism and antagonism.

Toxicology & Safety: The MPTP Connection

CRITICAL WARNING: Researchers working with 4-arylpiperidines must be acutely aware of the neurotoxicity risks associated with synthesis byproducts.

The Mechanism of Toxicity

The synthesis of 4-aryl-4-piperidinols often involves a Grignard reaction. If the resulting tertiary alcohol undergoes dehydration, it forms a 1,2,3,6-tetrahydropyridine .

-

Parent Toxin: MPTP (from MPPP synthesis) is metabolized by MAO-B to MPP+, a mitochondrial toxin that selectively destroys dopaminergic neurons, causing irreversible Parkinsonism.[2]

-

3,4-Dimethyl Risk: While the 3-methyl group in prodine analogs may sterically hinder MAO-B oxidation or alter the electronics of the double bond, any tetrahydropyridine byproduct in this class must be treated as a potential neurotoxin.

Safety Protocol

-

Acidic Conditions: Avoid high temperatures and strong acids during the workup of the tertiary alcohol intermediate to prevent dehydration.

-

Testing: Rigorously test all final products for the presence of tetrahydropyridine impurities using GC-MS or NMR before biological testing.

Experimental Protocols

General Synthesis of 1,3,4-Trimethyl-4-Phenylpiperidine (Prodine Analogs)

Note: This protocol describes the general formation of the diastereomeric mixture.

-

Reagents: 1,3-Dimethyl-4-piperidone, Phenyl lithium (or Phenylmagnesium bromide), Propionic anhydride.

-

Grignard Addition:

-

Dissolve 1,3-dimethyl-4-piperidone (1 eq) in anhydrous Ether or THF under

. -

Cool to -78°C (to maximize stereocontrol, though -20°C is often sufficient).

-

Add Phenyl lithium (1.2 eq) dropwise. Stir for 2 hours.

-

Quench: Carefully add saturated

. Extract with Ether.

-

-

Esterification (The Critical Step):

-

Dissolve the crude alcohol in Propionic anhydride.

-

Heat gently (60-80°C) for 1-2 hours. Caution: Overheating promotes elimination to the tetrahydropyridine.

-

-

Isolation of Isomers:

-

The

and -

Alpha-prodine HCl typically crystallizes from acetone/ether.

-

Beta-prodine HCl is often found in the mother liquor and requires further purification.

-

Radioligand Binding Assay (Mu-Opioid Receptor)

Purpose: Determine

-

Membrane Preparation: Use CHO cells stably expressing human Mu-Opioid Receptor (hMOR). Homogenize in 50 mM Tris-HCl (pH 7.4).

-

Incubation:

-

Radioligand: [3H]-DAMGO (0.5 nM).

-

Test Compounds:

to -

Non-specific Binding: Define using 10

M Naloxone. -

Buffer: 50 mM Tris-HCl, 5 mM

. -

Time/Temp: 60 minutes at 25°C.

-

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Quantitative Data Summary

The following table summarizes the relative potencies of key 3,4-dimethylpiperidine derivatives compared to standard opioids.

| Compound | Stereochemistry | Receptor Target | Relative Potency (Morphine = 1) | Activity Type |

| Alphaprodine | trans-3-Me/4-Ph | Mu-Opioid | ~0.7 - 1.0x | Agonist |

| Betaprodine | cis-3-Me/4-Ph | Mu-Opioid | ~3.0 - 5.0x | Agonist |

| LY255582 | trans-3,4-dimethyl | Mu/Kappa | N/A ( | Antagonist |

| MPPP | Achiral (No 3-Me) | Mu-Opioid | ~0.7x | Agonist |

References

-

BenchChem. (2025).[1] Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. Retrieved from

-

Beckett, A. H., & Walker, J. (1955). The Configuration of Alphaprodine and Betaprodine. Journal of Pharmacy and Pharmacology. Retrieved from

-

Zimmerman, D. M., et al. (1978).[3] Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors.[3][4] Journal of Medicinal Chemistry. Retrieved from

-

Langston, J. W., et al. (1984). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. Canadian Journal of Neurological Sciences.[5] Retrieved from

-

Zampieri, D., et al. (2018).[6] New piperidine-based derivatives as sigma receptor ligands. Bioorganic & Medicinal Chemistry Letters.[6] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Desmethylprodine - Wikipedia [en.wikipedia.org]

- 3. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Document: Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. (CHEMB... - ChEMBL [ebi.ac.uk]

- 5. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dimethylpiperidine: Commercial Sourcing & Technical Profile

The following technical guide details the commercial landscape, sourcing economics, and synthetic accessibility of 3,4-dimethylpiperidine .

CAS: 34970-88-2 (mixture) | Molecular Formula: C₇H₁₅N | MW: 113.20 g/mol [1]

Executive Summary: The "Asymmetry Penalty"

Unlike its symmetric isomer 3,5-dimethylpiperidine (which is a commoditized reagent), 3,4-dimethylpiperidine is a high-value, "boutique" building block.[1][2] Its commercial availability is severely limited by stereochemical complexity.[2][3] While 3,5-dimethylpiperidine can be produced as a predictable cis/trans mixture from symmetric precursors, the 3,4-substitution pattern introduces adjacent chiral centers (C3 and C4), creating significant separation challenges during manufacturing.[1][2]

Market Status: Inquiry-Only / Custom Synthesis

-

Commodity Status: Non-stock item for most major catalogs (Sigma, Fisher).[2][3]

-

Price Tier: High ($250 - $400 per gram for research scale).[1][2][3]

-

Primary Source: Specialized heterocyclic CROs (Enamine, PharmaBlock, Amadis).[2]

Commercial Landscape & Pricing Analysis[2][3][4]

Supply Chain Reality

Most researchers searching for "3,4-dimethylpiperidine" encounter a "Consult Supplier" status.[2][3] This is due to the low stability of demand versus the high cost of isomer separation.[2][3]

| Supplier Category | Representative Vendors | Availability Status | Estimated Lead Time |

| Tier 1 (Catalog) | Sigma-Aldrich, Thermo Fisher | Discontinued / None | N/A |

| Tier 2 (Building Block) | Enamine, Combi-Blocks, Fluorochem | Inquiry Required | 2–4 Weeks |

| Tier 3 (Custom) | Amadis Chemical, PharmaBlock | Make-to-Order | 4–8 Weeks |

Price Benchmarking (Q1 2026 Estimates)

Note: Prices reflect the "scarcity premium" of the 3,4-isomer compared to the 3,5-isomer.[1][2]

| Compound | Purity / Spec | Pack Size | Estimated Price (USD) | Cost Driver |

| 3,4-Dimethylpiperidine | 97% (Mix of cis/trans) | 1 g | $250 - $350 | Low demand, difficult separation.[1][2] |

| 3,4-Dimethylpiperidine | 97% (Mix of cis/trans) | 10 g | $1,800 - $2,600 | Linear scaling due to batch chemistry.[1][2] |

| 3,5-Dimethylpiperidine | 98% (Mix) | 5 g | $45 - $60 | Symmetric synthesis (cheap).[1][2] |

| 2,3-Dimethylpiperidine | 95% | 1 g | $400+ | High steric hindrance hindrance.[2] |

Procurement Strategy: Do not confuse the simple heterocycle with CAS 119193-19-0 (3,4-dimethyl-4-(3-hydroxyphenyl)piperidine), a precursor for the drug Alvimopan.[1] The latter is often cheaper ($7/kg in bulk) due to mass production for specific pharmaceutical campaigns, but it is chemically distinct.[2][3]

Technical Profile & Stereochemistry

The high cost of 3,4-dimethylpiperidine is driven by its stereochemistry.[2] The adjacent methyl groups create significant steric strain and distinct cis and trans diastereomers that are difficult to separate by standard distillation.[2][3]

Isomer Logic Flow

The following diagram illustrates the relationship between the precursor and the resulting isomers, highlighting the separation bottleneck.

Figure 1: Synthetic pathway and separation challenges for 3,4-dimethylpiperidine isomers.

"Make vs. Buy" Decision: Synthesis Protocol

Given the high commercial price ($300/g), synthesizing this compound from inexpensive 3,4-lutidine (approx.[2][3] $0.50/g) is the preferred route for scale-up (>10g).[1][2][3]

Synthesis from 3,4-Lutidine

Reaction Type: Heterogeneous Catalytic Hydrogenation Precursor: 3,4-Lutidine (CAS 583-58-4)[1][2][4]

Protocol:

-

Preparation: Dissolve 3,4-lutidine (100 mmol) in glacial acetic acid (50 mL). Acidic media prevents catalyst poisoning by the amine product.[2][3]

-

Catalyst: Add PtO₂ (Adams' catalyst, 1 mol%) or 5% Rh/C. Rhodium is preferred for minimizing ring-opening side reactions.[2][3]

-

Hydrogenation: Pressurize to 50–60 psi H₂ in a Parr shaker. Heat to 50°C.

-

Monitoring: Monitor H₂ uptake. Reaction is complete when theoretical uptake is reached (approx. 3-6 hours).[1][2][3]

-

Workup (Critical):

-

Purification: Distill under reduced pressure.

Causality of Choice:

-

Acidic Solvent: Pyridines can poison noble metal catalysts; protonation (pyridinium salt) mitigates this.[2][3]

-

Pt vs. Pd: Palladium often causes partial dehydrogenation or ring opening at high temperatures; Platinum or Rhodium are more robust for total ring saturation.[3]

Quality Control & Analytics

When sourcing from "Inquiry-Only" suppliers, rigorous QC is mandatory to ensure you have not received the more common 3,5-isomer.[1][2]

| Method | Expected Signal (3,4-isomer) | Differentiation from 3,5-isomer |

| 1H NMR | Methyl doublets at ~0.8-0.9 ppm.[1][2] Complex multiplet splitting due to asymmetry. | 3,5-isomer is symmetric; signals are simpler and equivalent.[2] |

| 13C NMR | 7 distinct carbon signals (due to lack of symmetry). | 3,5-isomer shows only 4-5 distinct signals (symmetry plane).[1][2] |

| GC-MS | Molecular ion [M]+ = 113.[1][2][3] Fragment peaks will differ slightly.[2][3] | Retention time will differ significantly on a chiral column.[2][3] |

References

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 34970-88-2. Retrieved from [Link]

-

Werner, L., et al. (1996).[2][3] Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of 3,4-Lutidine to 3,4-Dimethylpiperidine

Executive Summary

The saturation of the pyridine ring in 3,4-lutidine (3,4-dimethylpyridine) is a critical transformation in the synthesis of piperidine-based pharmacophores. This application note details the protocols for synthesizing 3,4-dimethylpiperidine, focusing on the challenges of catalyst poisoning by nitrogen lone pairs and the control of stereochemistry (cis/trans isomers). We present two validated workflows: a high-pressure method using Adams' Catalyst (PtO

Scientific Background & Mechanism[1][2][3][4][5]

Thermodynamic & Kinetic Considerations

The reduction of 3,4-lutidine involves overcoming the significant resonance energy of the pyridine ring (~30 kcal/mol).

-

Catalyst Poisoning: The basic nitrogen atom (

hybridized) can coordinate strongly to the metal catalyst surface, inhibiting hydrogen adsorption. This is mitigated by conducting the reaction in acidic media (e.g., glacial acetic acid), which protonates the nitrogen ( -

Stereochemistry: The product, 3,4-dimethylpiperidine, possesses two chiral centers at C3 and C4.

-

Cis-isomer (Kinetic Product): Resulting from the syn-addition of hydrogen across the pyridine face. In the 3,4-configuration, this forces one methyl group into an axial position (axial-equatorial), making it thermodynamically less stable.

-

Trans-isomer (Thermodynamic Product): Both methyl groups can adopt an equatorial orientation (diequatorial). This is the stable conformation but requires isomerization conditions or specific thermodynamic control to maximize.

-

Reaction Scheme

The following diagram illustrates the hydrogenation pathway and stereochemical outcomes.

Figure 1: Reaction pathway showing the reduction of 3,4-lutidine. Syn-addition favors the cis-isomer initially, which may equilibrate to the trans-isomer.

Critical Parameters and Materials

Catalyst Selection Matrix

| Catalyst | Typical Loading | Pressure (bar) | Solvent System | Primary Outcome |

| PtO | 1-5 mol% | 50 - 70 | Glacial Acetic Acid | High Conversion, Mixed Isomers |

| 5% Rh/C | 5 mol% | 3 - 5 | Acetic Acid or TFE | High cis-selectivity, Mild Conditions |

| 5% Pd/C | 10 mol% | >80 | HCl / MeOH | Often incomplete; requires harsh conditions |

Reagent Properties

| Reagent | MW ( g/mol ) | Density (g/mL) | Boiling Point | Hazard |

| 3,4-Lutidine | 107.15 | 0.954 | 163-164°C | Flammable, Irritant |

| Acetic Acid | 60.05 | 1.049 | 118°C | Corrosive |

| 3,4-Dimethylpiperidine | 113.20 | ~0.85 | ~145-150°C | Flammable, Caustic |

Experimental Protocols

Protocol A: High-Pressure Batch Synthesis (PtO )

Recommended for maximizing yield and scale-up where specific isomer ratio is secondary or downstream separation is planned.

Safety Note: Hydrogen gas at 50 bar presents an explosion hazard. Ensure autoclave is rated for >100 bar and burst discs are intact.

-

Preparation:

-

Weigh 10.7 g (100 mmol) of 3,4-lutidine.

-

Dissolve in 100 mL of Glacial Acetic Acid in a glass liner compatible with the autoclave.

-

Add 0.5 g (approx. 2 mol%) of Platinum(IV) Oxide (PtO

, Adams' Catalyst). Note: PtO

-

-

Reaction Setup:

-

Place the liner into the high-pressure stainless steel autoclave (e.g., Parr Reactor).

-

Seal the reactor and purge with Nitrogen (

) three times (pressurize to 10 bar, vent to 1 bar). -

Purge with Hydrogen (

) three times (pressurize to 10 bar, vent to 1 bar).

-

-

Execution:

-

Pressurize the reactor to 50 bar (725 psi) with

. -

Set stirring to maximum efficient speed (e.g., 800-1000 rpm).

-

Heat to 50°C . Note: The reaction is exothermic; monitor internal temperature.

-

Maintain pressure and temperature for 12-16 hours .

-

-

Workup:

-

Cool reactor to room temperature and carefully vent

. Purge with -

Filter the reaction mixture through a Celite pad to remove the platinum catalyst.[1] Wash the pad with 20 mL acetic acid.

-

Concentration: Remove the bulk of acetic acid under reduced pressure (rotary evaporator).

-

Neutralization (Critical): The residue is the acetate salt. Dissolve in 50 mL water. Slowly add 50% NaOH or solid KOH with cooling (ice bath) until pH > 12. The amine will separate as an oil.

-

Extraction: Extract the aqueous layer with Diethyl Ether or Dichloromethane (

mL). -

Dry combined organics over

or -

Distill the crude oil (atmospheric or slight vacuum) to collect 3,4-dimethylpiperidine (boiling range 145-150°C).

-

Protocol B: Mild, Stereoselective Synthesis (Rh/C)

Recommended for kinetic control favoring the cis-isomer.

-

Preparation:

-

In a heavy-walled pressure bottle (Fisher-Porter or similar), dissolve 1.07 g (10 mmol) 3,4-lutidine in 15 mL Glacial Acetic Acid.

-

Add 200 mg of 5% Rhodium on Carbon (Rh/C).

-

-

Execution:

-

Connect to a low-pressure hydrogenation manifold.

-

Purge with

followed by -

Pressurize to 4-5 bar (60-70 psi) .

-

Stir vigorously at 40°C for 24 hours .

-

-

Workup:

-

Follow the filtration and neutralization steps as in Protocol A.

-

Note: Rhodium typically yields a higher cis:trans ratio (often >80:20) compared to Platinum.

-

Process Workflow Diagram

Figure 2: Operational workflow for the batch hydrogenation and isolation of 3,4-dimethylpiperidine.

Analytical Validation & Troubleshooting

Analytical Methods